Cas no 1017464-01-5 (6-iodoquinoline-2-carboxylic acid)

6-Iodoquinoline-2-carboxylic acid is a halogenated quinoline derivative with significant utility in synthetic organic chemistry and pharmaceutical research. Its key advantages include its role as a versatile intermediate in the synthesis of more complex heterocyclic compounds, owing to the reactivity of both the iodine substituent and the carboxylic acid functional group. The iodine atom facilitates cross-coupling reactions, such as Suzuki or Sonogashira couplings, while the carboxylic acid allows for further derivatization via esterification or amidation. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, including potential antimicrobial or anticancer agents. Its well-defined structure and functional group compatibility make it a reliable building block for targeted synthesis.
6-iodoquinoline-2-carboxylic acid structure
1017464-01-5 structure
Product name:6-iodoquinoline-2-carboxylic acid
CAS No:1017464-01-5
MF:C10H6INO2
MW:299.064614772797
CID:4567442
PubChem ID:24271792

6-iodoquinoline-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • KMTDQLIMBYFQLG-UHFFFAOYSA-N
    • 6-iodoquinoline-2-carboxylic acid
    • Inchi: 1S/C10H6INO2/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14/h1-5H,(H,13,14)
    • InChI Key: KMTDQLIMBYFQLG-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC(I)=CC=2)C=CC=1C(O)=O

Computed Properties

  • Exact Mass: 298.94433g/mol
  • Monoisotopic Mass: 298.94433g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 299.06g/mol
  • Topological Polar Surface Area: 50.2Ų
  • XLogP3: 2.7

Experimental Properties

  • Density: 2.0±0.1 g/cm3
  • Boiling Point: 424.7±30.0 °C at 760 mmHg
  • Flash Point: 210.6±24.6 °C
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

6-iodoquinoline-2-carboxylic acid Security Information

6-iodoquinoline-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
I706675-10mg
6-Iodoquinoline-2-carboxylic Acid
1017464-01-5
10mg
$ 50.00 2022-06-04
TRC
I706675-100mg
6-Iodoquinoline-2-carboxylic Acid
1017464-01-5
100mg
$ 295.00 2022-06-04
Enamine
EN300-189646-5.0g
6-iodoquinoline-2-carboxylic acid
1017464-01-5
5g
$2277.0 2023-05-23
Enamine
EN300-189646-1g
6-iodoquinoline-2-carboxylic acid
1017464-01-5 95%
1g
$671.0 2023-11-13
Aaron
AR01BGVB-50mg
6-iodoquinoline-2-carboxylic acid
1017464-01-5 95%
50mg
$239.00 2025-02-09
Aaron
AR01BGVB-2.5g
6-iodoquinoline-2-carboxylic acid
1017464-01-5 95%
2.5g
$1834.00 2025-02-09
Enamine
EN300-189646-5g
6-iodoquinoline-2-carboxylic acid
1017464-01-5 95%
5g
$1945.0 2023-11-13
1PlusChem
1P01BGMZ-250mg
6-iodoquinoline-2-carboxylic acid
1017464-01-5 90%
250mg
$403.00 2025-03-19
1PlusChem
1P01BGMZ-2.5g
6-iodoquinoline-2-carboxylic acid
1017464-01-5 90%
2.5g
$1688.00 2023-12-27
1PlusChem
1P01BGMZ-50mg
6-iodoquinoline-2-carboxylic acid
1017464-01-5 90%
50mg
$208.00 2025-03-19

Additional information on 6-iodoquinoline-2-carboxylic acid

6-Iodoquinoline-2-Carboxylic Acid: A Comprehensive Overview

6-Iodoquinoline-2-carboxylic acid (CAS No. 1017464-01-5) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique structure and functional groups, has garnered attention due to its potential applications in drug development, catalysis, and advanced materials. In this article, we delve into the properties, synthesis, and recent advancements related to 6-iodoquinoline-2-carboxylic acid, providing a comprehensive understanding of its significance in contemporary research.

The molecular structure of 6-iodoquinoline-2-carboxylic acid consists of a quinoline ring system with an iodine atom at the 6-position and a carboxylic acid group at the 2-position. This arrangement imparts the compound with distinct electronic and steric properties, making it a versatile building block for various chemical transformations. The quinoline moiety is known for its aromaticity and conjugation, which are key factors in determining the compound's reactivity and stability.

Recent studies have highlighted the role of 6-iodoquinoline-2-carboxylic acid in medicinal chemistry. Researchers have explored its potential as a lead compound for developing anti-inflammatory agents, anticancer drugs, and antimicrobial agents. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of 6-iodoquinoline-2-carboxylic acid exhibit potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in inflammation-related diseases. These findings underscore the compound's potential in drug discovery pipelines.

In addition to its medicinal applications, 6-iodoquinoline-2-carboxylic acid has found utility in catalysis. The iodine atom at the 6-position serves as an excellent leaving group, enabling various substitution reactions under mild conditions. A notable example is its use as a precursor for synthesizing quinoline-based catalysts for enantioselective reactions. A 2023 report in *Nature Catalysis* detailed how derivatives of this compound can facilitate asymmetric hydrogenation reactions with high enantioselectivity, opening new avenues for sustainable chemical synthesis.

The synthesis of 6-iodoquinoline-2-carboxylic acid involves a multi-step process that typically begins with the preparation of quinoline derivatives followed by iodination and carboxylation steps. Recent advancements in catalytic methods have streamlined these processes, reducing reaction times and improving yields. For example, researchers have employed palladium-catalyzed cross-coupling reactions to efficiently introduce the iodine atom into the quinoline framework. These methods not only enhance the scalability of the synthesis but also align with green chemistry principles by minimizing waste generation.

From a materials science perspective, 6-iodoquinoline-2-carboxylic acid has been investigated for its role in constructing advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The carboxylic acid group serves as a coordinating ligand, enabling the formation of robust networks with potential applications in gas storage and sensing technologies. A 2023 study published in *Chemical Communications* reported the successful synthesis of a MOF based on this compound that exhibits exceptional selectivity for capturing carbon dioxide over nitrogen gas.

In conclusion, 6-iodoquinoline-2-carboxylic acid (CAS No. 1017464-01-5) stands as a versatile and multifaceted compound with diverse applications across various scientific domains. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a valuable tool for researchers striving to address pressing challenges in medicine, catalysis, and materials science. As ongoing studies continue to uncover new potentials for this compound, its significance in scientific research is set to grow further.

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